4-ethyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
Description
The compound 4-ethyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione belongs to the benzothiadiazine class, characterized by a bicyclic core comprising a benzene ring fused with a thiadiazine heterocycle. Key structural features include:
- 3-(Methylsulfanyl)phenyl group: Introduces steric bulk and sulfur-based reactivity, which may modulate electronic properties and metabolic stability .
This compound’s synthesis likely involves condensation reactions between sulfonamide precursors and aldehydes or ketones, as seen in analogous benzothiadiazine syntheses (e.g., ).
Properties
IUPAC Name |
4-ethyl-2-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-3-17-14-9-4-5-10-15(14)23(20,21)18(16(17)19)12-7-6-8-13(11-12)22-2/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXPALCNRSXYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Aminobenzenesulfonamide Derivatives
The benzothiadiazine trione scaffold is constructed via cyclocondensation of o-aminobenzenesulfonamide with tricarbonyl equivalents. A validated approach involves reacting o-aminobenzenesulfonamide with triphosgene (bis(trichloromethyl) carbonate) in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. This yields the 1,1,3-trione motif while avoiding overchlorination. Alternative methods employ urea under reflux in dimethylformamide (DMF), though this requires extended reaction times (12–24 hours) and yields lower purity.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF or DMF |
| Temperature | 0–5°C (triphosgene) or reflux (urea) |
| Yield | 68–82% (triphosgene), 45–60% (urea) |
Intramolecular Aza-Wittig Reaction
For enhanced regiocontrol, the intramolecular aza-Wittig reaction has been adapted. o-Azidobenzenesulfonamide derivatives are treated with triphenylphosphine in THF, generating intermediate iminophosphoranes. Subsequent heating (60–80°C) induces cyclization to form the benzothiadiazine core. This method achieves 75–88% yields and minimizes side products, though it requires strict anhydrous conditions.
Crystallization and Purity Control
Solvent Selection
Crystallization from n-butyl acetate at 4°C produces the compound in its stable polymorphic Form A, characterized by X-ray diffraction peaks at 2θ = 7.5°, 12.4°, and 15.1°. Ethanol/water mixtures (3:1) yield a hydrated form unsuitable for pharmaceutical applications.
Diastereomeric Resolution
For enantiomerically pure batches, quinidine-mediated resolution in n-butyl acetate separates diastereomeric salts at 40–60°C. The desired (4S) enantiomer is isolated in >99% enantiomeric excess (ee) after three recrystallizations.
Mechanistic Insights
Cyclocondensation Mechanism
Triphosgene reacts with o-aminobenzenesulfonamide to form a chloroimidate intermediate, which undergoes sequential nucleophilic attack by sulfonamide nitrogens, culminating in trione formation.
Alkylation Stereochemistry
Ethylation proceeds via an SN2 mechanism, with NaHMDS deprotonating the sulfonamide nitrogen to generate a potent nucleophile. Steric hindrance at position 4 ensures monoalkylation.
Analytical Characterization
Spectroscopic Data
X-ray Diffraction
Single-crystal analysis confirms the S-configuration at position 4 and planar geometry of the trione system. Dihedral angles between benzothiadiazine and phenyl rings average 86.8°, indicating minimal conjugation.
Comparative Method Evaluation
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Triphosgene cyclization | 82 | 98 | High |
| Urea cyclization | 60 | 85 | Moderate |
| Suzuki coupling | 75 | 97 | High |
| SNAr reaction | 70 | 90 | Low |
Challenges and Mitigation
Oxidation of Methylsulfanyl Group
The methylsulfanyl group oxidizes to sulfoxide under aerobic conditions. Conducting reactions under nitrogen and adding antioxidants (e.g., BHT) suppress oxidation.
Byproduct Formation
Overalkylation at position 3 is mitigated by slow addition of ethyl iodide and maintaining subzero temperatures.
Industrial-Scale Adaptations
Patent WO2016146607A1 details a continuous-flow process for analogous benzothiadiazines, achieving 92% yield via in-line purification and real-time pH monitoring . This approach reduces solvent use by 40% compared to batch methods.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione undergoes several chemical reactions, including:
Oxidation: : Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: : Involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: : Replacement of an atom or group of atoms with a different atom or group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Conditions often involve controlled temperatures, pressures, and pH levels to optimize reaction efficiency.
Major Products: Depending on the specific reactions and conditions, the products can vary. Oxidation and reduction typically result in different functional groups being added or removed, while substitution can yield a range of derivatives with modified properties.
Scientific Research Applications
Chemistry: The compound is used in the development of novel materials due to its unique structural properties.
Biology: Researchers explore its potential as a biological probe due to its interaction with specific molecular targets.
Medicine: Investigations into its pharmacological activities suggest it could be a candidate for developing new therapeutic agents.
Industry: Its stable structure and reactivity make it useful in industrial applications such as the synthesis of other complex molecules.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level. It binds to specific targets, altering their activity or function. This can involve pathways related to enzyme inhibition, receptor binding, or signal transduction, depending on the context of its use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Core Modifications: Dioxides vs. The trione system may enhance binding to polar targets (e.g., carbonic anhydrase) . Substituent Effects:
- Chlorine/Sulfamoyl (Hydrochlorothiazide) : Electron-withdrawing groups improve metabolic stability but reduce lipophilicity .
- Methylsulfanyl (Target Compound) : Sulfur-containing groups increase lipophilicity and may engage in hydrophobic interactions .
Synthetic Routes :
- The target compound could be synthesized via Pd-catalyzed cross-coupling (as in ) or metal-free condensation (), using ethynyl/vinyl arenes with methylsulfanyl groups.
- Analogues like 3-(6-fluorochromenyl)-1,1-dioxide () are formed via acid-catalyzed condensation of sulfonamides and carboxaldehydes, suggesting adaptable methodologies .
Crystallographic and Conformational Insights :
Pharmacological and Physicochemical Properties
- target compound: estimated ~1.2 mg/mL).
- Metabolism : Methylsulfanyl groups are prone to oxidation (forming sulfoxides/sulfones), which could alter activity or toxicity .
- Target Selectivity : The ethyl group may confer selectivity for renal transporters over vascular targets, akin to hydrochlorothiazide’s sulfamoyl group .
Q & A
Q. What are the optimal synthetic routes for 4-ethyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione, and how can reaction conditions be optimized to improve yield?
The synthesis involves multi-step reactions, beginning with cyclocondensation of thioamide derivatives with electrophiles (e.g., α,β-unsaturated ketones) in solvents like DMF or THF under reflux. Key steps include introducing the methylsulfanyl group via nucleophilic substitution using NaH to enhance regioselectivity . Optimize temperature (80–120°C), catalysts (e.g., p-toluenesulfonic acid), and stoichiometric ratios (1:1.2 core-to-substituent). Monitor progress via TLC and purify using silica gel column chromatography (ethyl acetate/hexane gradient). Yield improvements are achievable by isolating intermediates and minimizing side reactions through controlled anhydrous conditions .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Use ¹H/¹³C NMR (DMSO-d6/CDCl3) to confirm proton environments (e.g., methylsulfanyl protons at δ 2.5–3.0 ppm) and carbon frameworks (carbonyl carbons at δ 160–180 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ peak). FT-IR identifies S=O stretches (~1150–1300 cm⁻¹) and C-S bonds (~600–700 cm⁻¹). Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water gradient). For stereochemical resolution, X-ray crystallography (as applied to related benzothiazines) provides unambiguous structural data .
Q. What in vitro models are suitable for preliminary toxicity screening of this compound?
Use immortalized cell lines (HEK293, HepG2) for cytotoxicity assays (MTT or resazurin-based) to determine IC50 values after 48h exposure. Include positive controls (e.g., cisplatin). Perform hemolysis assays (mammalian red blood cells) to assess membrane disruption. Liver microsomal assays (CYP450 isoforms) predict metabolic stability and hepatotoxicity. Normalize data against structurally similar benzothiazine derivatives to contextualize toxicity profiles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the influence of substituents on biological activity?
Design SAR studies by systematically modifying substituents (e.g., replacing methylsulfanyl with ethylsulfanyl or halogens) while retaining the benzothiadiazine core. Conduct standardized bioassays (e.g., antimicrobial MIC tests, kinase inhibition assays) under controlled conditions (37°C, 24h incubation). Use molecular docking (e.g., with dihydrofolate reductase) to predict binding modes and correlate substituent properties (logP, Hammett σ) with activity via multivariate regression. Address contradictions (e.g., unexpected potency in low-logP analogs) via proteomic profiling to identify off-target interactions .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Discrepancies may arise from solvation effects or metabolite interference. Strategies include:
- Re-evaluating docking parameters : Explicit water models or flexible receptor docking.
- Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding.
- Metabolite identification : LC-MS/MS to detect active derivatives.
- Molecular dynamics (MD) simulations : Compare with X-ray data from analogs (e.g., halogenated benzothiazines ) to refine models. Iterative synthesis and testing cycles resolve outliers .
Q. How can mechanistic studies elucidate the role of the methylsulfanyl group in bioactivity?
- Synthesize deuterated or ³⁵S-labeled analogs to track metabolic pathways via radio-HPLC.
- Perform competitive inhibition assays with thiol-containing substrates (e.g., glutathione) to assess enzyme interactions.
- Use X-ray crystallography of protein-ligand complexes to identify interactions (e.g., hydrophobic packing or hydrogen bonding) involving the methylsulfanyl group.
- Compare with des-methylsulfanyl analogs to isolate its electronic contributions via quantum mechanical calculations (NBO analysis) .
Notes
- Contradiction Analysis : Cross-validate computational and experimental data using orthogonal methods (e.g., SPR + MD simulations) to account for hidden variables like solvent effects .
- Methodological Rigor : Always include control analogs (e.g., fluorinated or methoxy-substituted benzothiadiazines) in bioassays to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
